Ellipticine

Overview

Description

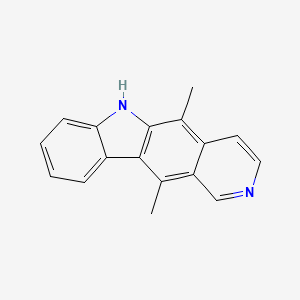

Ellipticine is a organic heterotetracyclic compound that is pyrido[4,3-b]carbazole carrying two methyl substituents at positions 5 and 11. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound, a polycyclic heteroarene and an indole alkaloid.

This compound is a potent antineoplastic agent.

This compound is a natural product found in Trichoderma brevicompactum, Aschersonia paraphysata, and other organisms with data available.

Mechanism of Action

Target of Action

Ellipticine, a tetracyclic alkaloid, primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiling of double-stranded DNA, playing a crucial role in DNA replication .

Mode of Action

This compound exerts its action through several mechanisms. The most well-established mode of action is intercalation into DNA and inhibition of topoisomerase II . As an intercalator, this compound is capable of inserting itself between the base pairs of the DNA strand . In its intercalated state, this compound binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA . This binding to topoisomerase II inhibits the enzyme, resulting in potent antitumor activity .

Biochemical Pathways

The biochemical pathways affected by this compound include the PI3K/AKT pathway , p53 pathway , and MAPK pathway . These pathways are closely related to the antiproliferative ability of this compound. The PI3K/AKT and MAPK pathways are involved in cell survival and proliferation, while the p53 pathway plays a key role in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in vivo. It has been found that the complexation of this compound with the amino acid pairing peptide EAK16-II (EAK) prolongs the residence time of the drug and enlarges the area under the concentration-time curve (AUC), indicating that EAK can serve as a suitable carrier to increase the bioavailability of this compound .

Result of Action

This compound has a marked effect on cellular RNA content. For instance, Friend leukemia cells, blocked in G2 phase by the drug, doubled their RNA content compared to control cells . Moreover, this compound reduces the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound was first isolated from the plant material of Ochrosia elliptica Labill , suggesting that its natural environment and the conditions under which the plant grows could potentially influence the properties of the compound

Biological Activity

Ellipticine is a naturally occurring alkaloid, first isolated from the plant Ochrosia elliptica in 1959. Its complex structure and potent biological activities have made it a subject of extensive research, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

This compound exerts its biological effects through several well-characterized mechanisms:

- DNA Intercalation : this compound intercalates into DNA, disrupting the double helix structure. This interaction is critical for its cytotoxic effects and is primarily mediated through the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair .

- Topoisomerase II Inhibition : The compound's ability to inhibit topoisomerase II leads to the formation of DNA strand breaks, which can trigger apoptotic pathways in cancer cells .

- p53 Pathway Activation : Recent studies have shown that this compound can restore the function of mutant p53 proteins, enhancing their transcriptional activity. This restoration can sensitize cancer cells to other chemotherapeutic agents .

- Kinase Inhibition : this compound has also been reported to inhibit various kinases, which may contribute to its anticancer properties by disrupting signaling pathways involved in cell proliferation and survival .

Cytotoxicity and Anticancer Activity

This compound demonstrates significant cytotoxic effects against a variety of cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against multidrug-resistant bacteria. A notable study demonstrated that this compound hydrochloride (EH) effectively reduced bacterial counts in infected animal models, particularly against Escherichia coli strains resistant to colistin . The mechanisms involved include:

- Binding to Topoisomerase IV : EH showed good binding affinity for topoisomerase IV in E. coli, which is crucial for bacterial DNA replication .

- Synergistic Effects : When combined with colistin, EH displayed synergistic effects against resistant strains, suggesting potential for combination therapies in treating infections caused by multidrug-resistant pathogens .

Case Studies and Clinical Trials

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- 9-Hydroxythis compound : This derivative has been shown to induce apoptosis specifically in mutant p53-expressing cancer cells without affecting normal cells. It also sensitizes these cells to cisplatin treatment, indicating its potential as an adjunct therapy in cancer treatment .

- This compound in Animal Models : In vivo studies have demonstrated that this compound significantly prolongs survival in mice with induced tumors, supporting its efficacy as a potential anticancer agent .

Properties

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSPAMFJBXKSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33668-12-1 (hydrochloride), 55042-50-7 (tartrate) | |

| Record name | Ellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30199855 | |

| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-23-3 | |

| Record name | Ellipticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.